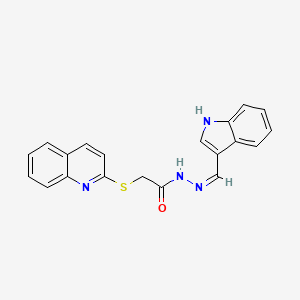
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide, also known as IQA, is a synthetic compound that has been studied for its potential use in cancer treatment. The compound has been shown to have anti-tumor activity in vitro, and has been tested in animal models with promising results.
Wirkmechanismus
The exact mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to have antioxidant and anti-inflammatory properties. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has also been shown to inhibit the activity of several enzymes that are involved in the progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has also been shown to have good stability and solubility in various solvents. However, one limitation of using N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide in lab experiments is its relatively low potency compared to other anti-cancer agents.
Zukünftige Richtungen
There are several future directions for research on N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide. One direction is to further elucidate its mechanism of action and identify specific targets that are involved in its anti-tumor activity. Another direction is to optimize the synthesis method of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide to improve its potency and selectivity. Additionally, further studies are needed to evaluate the safety and efficacy of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide in animal models and clinical trials.
Synthesemethoden
The synthesis of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide involves the reaction of 2-quinolinethiol with indole-3-carboxaldehyde and hydrazine hydrate. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been studied for its potential use in cancer treatment. Several studies have shown that N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has anti-tumor activity in vitro, and has been tested in animal models with promising results. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(13-26-20-10-9-14-5-1-3-7-17(14)23-20)24-22-12-15-11-21-18-8-4-2-6-16(15)18/h1-12,21H,13H2,(H,24,25)/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPLIQXGANQIPD-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C\C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-{3-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B5967995.png)
![3-[(2,6-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5968001.png)
![4,4,4-trifluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1-butanamine](/img/structure/B5968011.png)
![2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5968015.png)

![2-{1-(2-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5968030.png)
![7-(cyclobutylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968037.png)
![1-[3-(methylthio)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B5968038.png)
![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B5968042.png)

![methyl [2-[(3,4-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5968058.png)

![3-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5968080.png)
![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B5968081.png)